Hexyl 2-methylbutanoate

Catalog No.
S1538675
CAS No.
10032-15-2
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl 2-methylbutanoate

CAS Number

10032-15-2

Product Name

Hexyl 2-methylbutanoate

IUPAC Name

hexyl 2-methylbutanoate

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h10H,4-9H2,1-3H3

InChI Key

YUECNVSODFDKOQ-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C(C)CC

solubility

soluble in alcohol, most fixed oils; insoluble in wate

Canonical SMILES

CCCCCCOC(=O)C(C)CC

Food Science and Flavoring:

Hexyl 2-methylbutanoate, also known as hexyl 2-methylbutyrate, is primarily studied in the field of food science for its flavoring properties. It is recognized as a safe food flavoring agent by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) [, ]. Research in this area focuses on understanding its role in contributing specific flavors to various food products, such as fruits, dairy products, and beverages [].

Analytical Chemistry:

Hexyl 2-methylbutanoate serves as a reference standard in analytical chemistry, particularly in gas chromatography and mass spectrometry. These techniques are used to identify and quantify various chemical compounds in different samples. The presence of hexyl 2-methylbutanoate with known properties allows for the accurate identification and quantification of other unknown compounds present in the same sample [].

Metabolomics:

Metabolomics is the study of small molecules, or metabolites, within an organism or biological system. Hexyl 2-methylbutanoate is listed in the Human Metabolome Database (HMDB), a comprehensive resource for human metabolites []. While its specific role in human metabolism is not yet fully elucidated, research in metabolomics may explore its potential as a biomarker for specific diseases or physiological states.

Hexyl 2-methylbutanoate, with the chemical formula C11H22O2\text{C}_{11}\text{H}_{22}\text{O}_{2} and CAS number 10032-15-2, is an ester formed from the reaction of hexanol and 2-methylbutanoic acid. This compound appears as a colorless to light yellow liquid and is known for its sweet, fruity aroma, making it a popular choice in the fragrance and flavor industries . Its molecular weight is approximately 186.295 g/mol, and it has a boiling point of around 218.34 °C .

Hexyl 2-methylbutanoate interacts with olfactory receptors in the nose, triggering the perception of a fruity aroma. The specific mechanism by which this occurs is not well-understood but likely involves the interaction of the molecule's shape and functional groups with the receptor sites [].

While detailed safety data is not widely available, some general safety considerations for esters can be applied:

  • Flammability: Esters are generally flammable and should be kept away from heat and ignition sources [].
  • Moderate Toxicity: Some esters can be moderately toxic upon ingestion or inhalation. It is advisable to handle hexyl 2-methylbutanoate with appropriate personal protective equipment and avoid contact with skin and eyes [].
Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, hexyl 2-methylbutanoate can be hydrolyzed to yield hexanol and 2-methylbutanoic acid.
  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with an alcohol. For instance, reacting hexyl 2-methylbutanoate with methanol can produce methyl 2-methylbutanoate and hexanol.
  • Oxidation: Under certain conditions, hexyl 2-methylbutanoate may be oxidized to yield carboxylic acids.

These reactions are important in various industrial applications, particularly in the synthesis of flavors and fragrances.

Research indicates that hexyl 2-methylbutanoate is not genotoxic or phototoxic. Studies involving read-across analogs suggest that it does not exhibit significant toxicity in repeated dose studies or reproductive toxicity endpoints . The compound has been evaluated for its potential effects on human health, showing no evidence of sensitization or significant respiratory toxicity at typical exposure levels .

Hexyl 2-methylbutanoate can be synthesized through several methods:

  • Esterification: The primary method involves the reaction of hexanol with 2-methylbutanoic acid in the presence of an acid catalyst. The general reaction can be represented as:
    Hexanol+2 Methylbutanoic AcidHexyl 2 Methylbutanoate+Water\text{Hexanol}+\text{2 Methylbutanoic Acid}\rightarrow \text{Hexyl 2 Methylbutanoate}+\text{Water}
  • Transesterification: This method involves reacting an existing ester with hexanol to form hexyl 2-methylbutanoate.
  • Biotechnological Methods: Enzymatic synthesis using lipases has been explored for producing esters like hexyl 2-methylbutanoate from fatty acids and alcohols.

Hexyl 2-methylbutanoate is widely utilized in various industries:

  • Fragrance Industry: Its sweet and fruity aroma makes it suitable for perfumes and scented products.
  • Food Industry: It serves as a flavoring agent in food products, contributing to fruity flavors in beverages and confections .
  • Cosmetics: Used in cosmetic formulations for its pleasant scent.
  • Chemical Intermediate: Acts as a precursor in organic synthesis for other chemical compounds.

Interaction studies regarding hexyl 2-methylbutanoate primarily focus on its sensory properties and safety assessments. The compound has been evaluated for potential interactions with other fragrance components and food additives, showing compatibility without adverse effects when used within recommended concentrations .

Hexyl 2-methylbutanoate shares structural similarities with several other esters. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberMolecular FormulaMolecular WeightBoiling Point (°C)Aroma Type
Hexyl 2-methylbutanoate10032-15-2C11H22O2186.295218.34Sweet, fruity
Hexyl isobutyrate2349-07-7C10H20O2172.268198.83Fruity, slightly floral
Propyl (2S)-2-(1,1-dimethylpropoxy)-propanoate319002-92-1C11H22O3202.294219.10Fruity

Uniqueness

Hexyl 2-methylbutanoate is distinguished by its specific branched acid moiety compared to similar compounds like hexyl isobutyrate, which contains an isobutyric acid moiety instead . The unique combination of its molecular structure contributes to its specific sensory profile and applications in fragrances and flavors.

Physical Description

colourless liquid/strong, fresh-green, fruity odou

XLogP3

3.8

Density

0.854-0.859

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 96 of 159 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 63 of 159 companies with hazard statement code(s):;
H226 (38.1%): Flammable liquid and vapor [Warning Flammable liquids];
H411 (60.32%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Other CAS

10032-15-2

Wikipedia

Hexyl 2-methylbutyrate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Butanoic acid, 2-methyl-, hexyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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